(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C32H23N3O4S and its molecular weight is 545.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Acrylonitrile derivatives have been synthesized and characterized, showing a wide range of applications due to their unique structural properties. For example, acrylonitriles substituted with triazoles or benzimidazoles have been prepared and tested for in vitro cytotoxic potency on human cancer cell lines, indicating their potential as anticancer agents (Sączewski et al., 2004). Additionally, the synthesis, photophysical, electrochemical, and structural characteristics of similar compounds have been explored, revealing their potential in material science applications (Bhanvadia et al., 2016).
Photorefractive and Electrochemical Properties
Studies have also focused on the photorefractive and electrochemical properties of acrylonitrile derivatives. These properties are crucial for the development of advanced materials for electronic and photonic devices (Hendrickx et al., 1998). For instance, donor conjugated polymers based on alkyl chain substituted oligobenzo[c]thiophene derivatives have been synthesized, showing promise for applications in bulk heterojunction solar cells (Raj & Anandan, 2013).
Luminescent Materials
Acrylonitrile derivatives have been investigated for their potential as luminescent materials, which are important for organic light-emitting diodes (LEDs) and other optoelectronic devices. For example, the electroluminescent properties of zinc(II) 2-(2-hydroxyphenyl)benzothiazolate complexes have been studied, highlighting their use in the fabrication of white electroluminescent materials (Yu et al., 2003).
Properties
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N3O4S/c33-19-27(32-34-29(22-40-32)26-12-14-28(15-13-26)35(36)37)17-25-11-16-30(38-20-23-7-3-1-4-8-23)31(18-25)39-21-24-9-5-2-6-10-24/h1-18,22H,20-21H2/b27-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVVLIVRCXNIHT-PKAZHMFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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